6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis
This involves detailing the reactions that the compound can undergo, including its reactivity, selectivity, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Synthesis and Antibacterial Activity
A significant area of application for this compound and its derivatives is in the synthesis of novel heterocyclic compounds with potential antibacterial properties. For instance, compounds incorporating the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety have been synthesized and evaluated for their antibacterial efficacy against various microorganisms, including Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. The presence of azole, diazole, oxadiazole, thiadiazole, and triazole fragments in these compounds contributes to their moderate antibacterial activity (Anusevičius et al., 2015).
Antioxidant Properties
Research has also explored the antioxidant capabilities of related compounds. Some synthesized derivatives have shown promising antioxidant activities when assessed through various assays. This suggests potential applications in combating oxidative stress and related diseases (Anusevičius et al., 2015).
Anticancer Activities
Another critical application area is in anticancer research, where derivatives of the 6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole structure have been synthesized and evaluated for their potential anticancer properties. Some of these compounds have demonstrated inhibitory effects on the growth of various cancer cell lines, indicating their potential as anticancer agents (Ibrahim, 2009).
Insecticidal Applications
Additionally, derivatives of this compound have been investigated for their insecticidal properties, particularly against agricultural pests such as the cotton leafworm, Spodoptera littoralis. These studies suggest potential applications in developing novel insecticidal agents to protect crops (Fadda et al., 2017).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This involves speculating on potential future research directions, applications, or improvements to the synthesis of the compound.
properties
IUPAC Name |
6-[2-(4-methoxyphenyl)ethyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-23-14-5-2-12(3-6-14)4-7-15-21-22-16(19-20-17(22)24-15)13-8-10-18-11-9-13/h2-3,5-6,8-11H,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODCLYWGCLFJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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